2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
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Overview
Description
2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by the presence of a quinazolinone core structure, which is fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with a ketone in the presence of an acid catalyst.
Bromination: The indole derivative is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Quinazolinone Formation: The quinazolinone core is synthesized by reacting anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.
Coupling Reaction: The brominated indole derivative is coupled with the quinazolinone core using a suitable coupling reagent, such as a palladium catalyst, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the oxidation state of certain functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various nucleophiles.
Scientific Research Applications
2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-chloro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
- **2-[(5-fluoro-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one
Uniqueness
Bromine Substitution: The presence of a bromine atom in 2-[(5-bromo-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4(3H)-one imparts unique reactivity and potential biological activity compared to its chloro and fluoro analogs.
Hydroxypropyl Group: The hydroxypropyl group enhances the compound’s solubility and potential interactions with biological targets.
Properties
Molecular Formula |
C21H20BrN3O3 |
---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-[(5-bromo-1-methyl-2-oxo-3H-indol-3-yl)methyl]-3-(3-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C21H20BrN3O3/c1-24-18-8-7-13(22)11-15(18)16(20(24)27)12-19-23-17-6-3-2-5-14(17)21(28)25(19)9-4-10-26/h2-3,5-8,11,16,26H,4,9-10,12H2,1H3 |
InChI Key |
RAQUQCBWUSCYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=NC4=CC=CC=C4C(=O)N3CCCO |
Origin of Product |
United States |
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